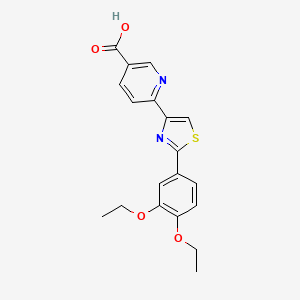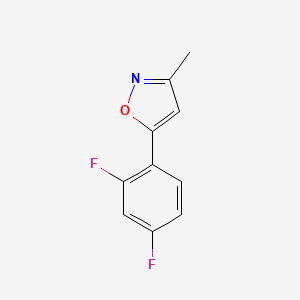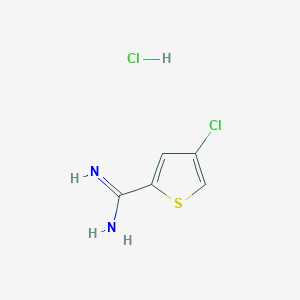
4-Chlorothiophene-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothiophene-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 4-position and a carboximidamide group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiophene-2-carboximidamide hydrochloride typically involves the chlorination of thiophene followed by the introduction of the carboximidamide group. One common method includes:
Chlorination of Thiophene: Thiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 4-position.
Formation of Carboximidamide Group: The chlorinated thiophene is then reacted with cyanamide under acidic conditions to form the carboximidamide group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of thiophene are chlorinated using chlorine gas in industrial reactors.
Carboximidamide Formation: The chlorinated product is then subjected to reaction with cyanamide in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorothiophene-2-carboximidamide hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chlorothiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothiophene-2-carboxamide
- 4-Chlorothiophene-2-carboxylic acid
- 4-Chlorothiophene-2-carboxaldehyde
Uniqueness
4-Chlorothiophene-2-carboximidamide hydrochloride is unique due to the presence of both a chlorine atom and a carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6Cl2N2S |
|---|---|
Molecular Weight |
197.09 g/mol |
IUPAC Name |
4-chlorothiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H5ClN2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,(H3,7,8);1H |
InChI Key |
WXJSRDURJMNWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


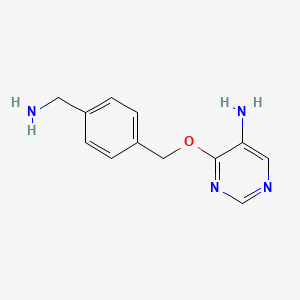

![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)

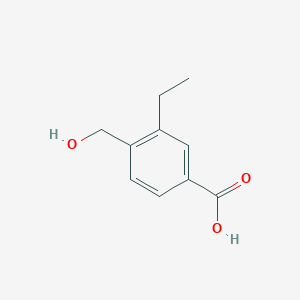
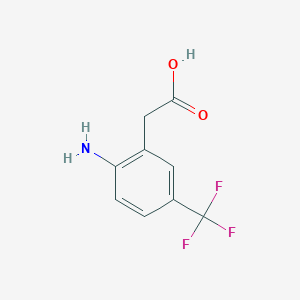
![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
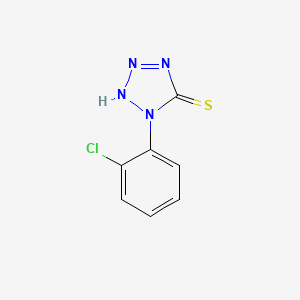
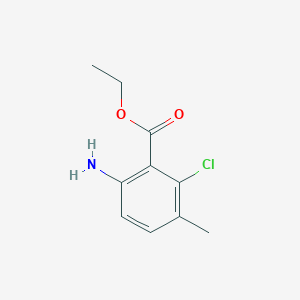
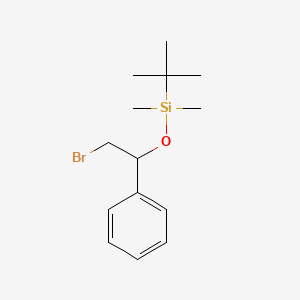
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)

